molecular formula C7H12N2O5 B114426 Trehalamine CAS No. 144811-33-6

Trehalamine

Cat. No. B114426
M. Wt: 204.18 g/mol
InChI Key: BZVATLSLUPKXJY-PUKYJHRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trehalamine is a naturally occurring compound that has gained significant attention in recent years due to its potential applications in scientific research. This molecule is a derivative of trehalose, a disaccharide that is widely distributed in nature. Trehalamine has been shown to have a range of biochemical and physiological effects, making it a valuable tool in various fields of research.

Scientific Research Applications

Biopreservation and Protein–Matrix Coupling

Trehalose shows significant potential in biopreservation, particularly in food and pharmaceutical industries. It demonstrates a strong coupling with proteins in various saccharide matrices, making it an efficient bioprotectant. This attribute is crucial for preventing damage to biological structures and is stronger in trehalose than in other saccharides (Giuffrida et al., 2011).

Biotechnological Production and Stabilization

Trehalose is known for its unique ability to protect biomolecules against environmental stress. It plays a key role in the survival of certain plants and insects in harsh conditions. Its stabilizing properties make it valuable for preserving enzymes, proteins, pharmaceutical preparations, and even organs for transplantation (Schiraldi et al., 2002).

Abiotic Stress Tolerance in Plants

In agricultural science, trehalose has been used to enhance tolerance to various abiotic stresses in plants like rice. Transgenic rice plants overexpressing trehalose biosynthetic genes showed increased tolerance to salt, drought, and low-temperature stress, without significant trehalose accumulation, suggesting a role in modulating sugar sensing and carbohydrate metabolism (Garg et al., 2002).

properties

CAS RN

144811-33-6

Product Name

Trehalamine

Molecular Formula

C7H12N2O5

Molecular Weight

204.18 g/mol

IUPAC Name

(3aR,4R,5S,6S,6aS)-2-amino-4-(hydroxymethyl)-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]oxazole-4,5,6-triol

InChI

InChI=1S/C7H12N2O5/c8-6-9-4-3(14-6)2(11)5(12)7(4,13)1-10/h2-5,10-13H,1H2,(H2,8,9)/t2-,3-,4-,5+,7+/m1/s1

InChI Key

BZVATLSLUPKXJY-PUKYJHRVSA-N

Isomeric SMILES

C([C@@]1([C@H]2[C@@H]([C@H]([C@@H]1O)O)OC(=N2)N)O)O

SMILES

C(C1(C2C(C(C1O)O)OC(=N2)N)O)O

Canonical SMILES

C(C1(C2C(C(C1O)O)OC(=N2)N)O)O

synonyms

(3aR,4R,5S,6S,6aS)-2-amino-4-(hydroxymethyl)-3,-5,6,6a-tetrahydro-4H-cyclopent(d)oxazole-4,5,6-triol
trehalamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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